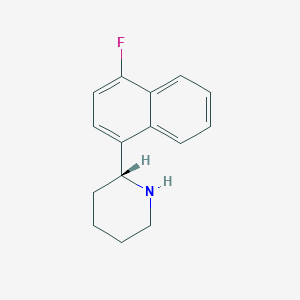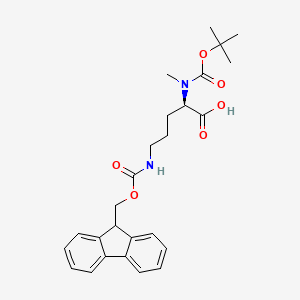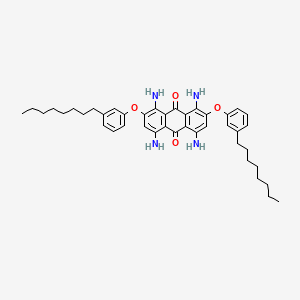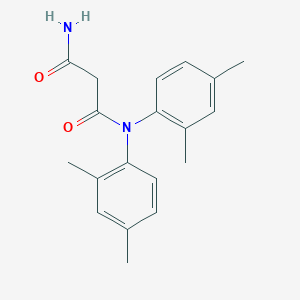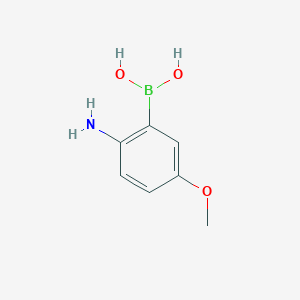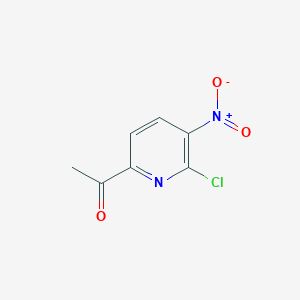
1-(6-Chloro-5-nitropyridin-2-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-5-nitropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5ClN2O3 It is a derivative of pyridine, characterized by the presence of a chloro and nitro group on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-5-nitropyridin-2-YL)ethanone typically involves the nitration of 6-chloropyridine followed by an acylation reaction The nitration process introduces the nitro group at the desired position on the pyridine ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(6-Chloro-5-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro-pyridine oxides.
Reduction: Formation of 1-(6-chloro-5-aminopyridin-2-yl)ethanone.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1-(6-Chloro-5-nitropyridin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(6-Chloro-5-nitropyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
相似化合物的比较
- 1-(6-Chloro-5-nitropyridin-3-yl)ethanone
- 1-(2-Chloro-5-nitropyridin-4-yl)ethanone
- 1-(6-Nitropyridin-3-yl)piperazine
Comparison: 1-(6-Chloro-5-nitropyridin-2-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.
属性
分子式 |
C7H5ClN2O3 |
|---|---|
分子量 |
200.58 g/mol |
IUPAC 名称 |
1-(6-chloro-5-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)5-2-3-6(10(12)13)7(8)9-5/h2-3H,1H3 |
InChI 键 |
MBQOFWJQFHDDRK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
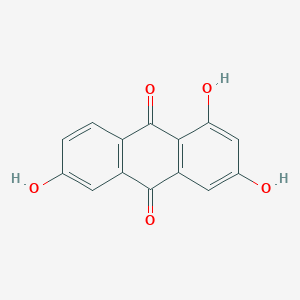
![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
